Methyl phenyl oxalate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38250-12-3 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-O-methyl 2-O-phenyl oxalate |
InChI |
InChI=1S/C9H8O4/c1-12-8(10)9(11)13-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
LJCNULUFLCOAKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Theoretical and Computational Chemistry Studies of Methyl Phenyl Oxalate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is ideally suited for studying organic molecules like methyl phenyl oxalate (B1200264).
Geometry Optimization and Electronic Structure Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For methyl phenyl oxalate, DFT calculations would be employed to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This analysis provides the foundational structure from which all other properties are calculated.
Following geometry optimization, an analysis of the electronic structure would reveal details about the distribution of electrons within the molecule. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its ability to donate electrons and the LUMO energy to its ability to accept electrons. A search of existing literature did not yield specific optimized geometry parameters or HOMO-LUMO energy values for this compound.
Reaction Pathway Elucidation and Transition State Characterization
DFT calculations are instrumental in mapping out the energetic landscape of chemical reactions. For reactions involving this compound, such as its formation from dimethyl oxalate and phenol (B47542) or its subsequent conversion to diphenyl oxalate, DFT could be used to elucidate the step-by-step mechanism. This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and is a key determinant of the reaction rate. Characterizing the geometry and vibrational frequencies of these transition states is essential for confirming they represent a true saddle point on the potential energy surface. However, specific studies detailing these reaction pathways for this compound are not readily found.
Activation Energy Barriers
The activation energy is the energy barrier that must be overcome for a reaction to occur. By calculating the energy difference between the reactants and the transition state, DFT can provide a quantitative measure of this barrier. For any proposed reaction mechanism involving this compound, the calculated activation energies for each step would allow for a theoretical prediction of the reaction kinetics and the identification of the rate-determining step. Without dedicated studies, these values remain undetermined for this compound.
Thermochemical Data Derivation
From the results of DFT calculations, various thermochemical properties can be derived. These include the enthalpy, entropy, and Gibbs free energy of formation for this compound, as well as for any reactants, intermediates, and products in a reaction. This data is vital for predicting the thermodynamic feasibility and spontaneity of reactions under different conditions. Specific, computationally derived thermochemical data for this compound is not presently available in the literature.
Molecular Dynamics Simulations (Implicit for reaction dynamics)
While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a reaction involving this compound, MD simulations could provide insights into the dynamic behavior of the system, including the role of solvent molecules and the conformational changes that occur during the reaction. Such simulations would complement the static picture provided by DFT but appear not to have been published specifically for this compound.
Quantum Chemical Methods for Spectroscopic Prediction (Implicit for NMR/IR interpretation)
Quantum chemical methods, including DFT, can be used to predict various spectroscopic properties. For this compound, these calculations could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) vibrational frequencies. These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of the molecule. While experimental spectra are used to identify this compound, detailed computational studies predicting and analyzing these spectra are not prominent in the literature.
Analytical and Spectroscopic Methodologies for Characterization of Oxalate Esters
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For methyl phenyl oxalate (B1200264), both ¹H and ¹³C NMR provide critical information about its distinct chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum of methyl phenyl oxalate is expected to show characteristic signals corresponding to the methyl and phenyl protons. The methyl protons (-OCH₃) would appear as a sharp singlet, typically in the upfield region of the spectrum. The aromatic protons of the phenyl group would exhibit a more complex multiplet pattern in the downfield region, characteristic of a monosubstituted benzene (B151609) ring. The exact chemical shifts can be influenced by the solvent used for analysis.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Key resonances are expected for the methyl carbon, the aromatic carbons, and the two distinct carbonyl carbons of the oxalate group. The carbonyl carbon attached to the phenyl group will likely appear at a slightly different chemical shift compared to the carbonyl carbon attached to the methyl group due to the differing electronic effects of the substituents.
Due to the limited availability of experimental spectra in public databases, predicted NMR data serves as a valuable reference.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl Protons (-OCH₃) | ~3.9 |
| Aromatic Protons (ortho) | ~7.2 |
| Aromatic Protons (meta) | ~7.3 |
| Aromatic Protons (para) | ~7.4 |
Note: Predicted values can vary slightly depending on the algorithm and solvent parameters used.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl Carbon (-OCH₃) | ~53 |
| Aromatic Carbon (ipso) | ~150 |
| Aromatic Carbons (ortho) | ~121 |
| Aromatic Carbons (meta) | ~129 |
| Aromatic Carbon (para) | ~126 |
| Carbonyl Carbon (adjacent to -OCH₃) | ~158 |
| Carbonyl Carbon (adjacent to -OPh) | ~157 |
Note: Predicted values can vary slightly depending on the algorithm and solvent parameters used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
The most prominent features in the spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester groups. Due to the presence of two carbonyl groups in the oxalate moiety, this region may show a complex pattern, potentially with two distinct peaks or a broadened peak, typically appearing in the range of 1730-1780 cm⁻¹.
Other significant absorption bands include:
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H stretching: Bands corresponding to the methyl group around 2950-3000 cm⁻¹.
C=C stretching: Vibrations of the aromatic ring, typically observed in the 1450-1600 cm⁻¹ region.
C-O stretching: Strong bands associated with the ester linkages, usually found in the 1000-1300 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | 1730 - 1780 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | 2950 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The phenyl group and the carbonyl groups of the ester functionalities act as chromophores.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* transitions within the benzene ring. For analogous compounds like phenyl acetate (B1210297) and methyl benzoate, characteristic absorptions are observed. Phenyl acetate shows a maximum absorption (λmax) around 265 nm. Similarly, methyl benzoate, which also contains a phenyl ring conjugated with a carbonyl group, does not have chromophores that absorb at wavelengths greater than 290 nm. nih.gov Based on these related structures, it can be inferred that this compound will also exhibit significant UV absorbance in a similar region, likely below 300 nm.
Gas Chromatography-Mass Spectrometry (GC/MS) for Product Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is highly effective for the analysis of volatile and semi-volatile compounds like this compound, often used to monitor its formation as an intermediate in reactions such as the synthesis of diphenyl oxalate. nih.gov
In a typical GC/MS analysis, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected.
The mass spectrum of a compound provides a unique fragmentation pattern that acts as a molecular fingerprint. For this compound (molecular weight: 180.16 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 180. The fragmentation pattern would likely involve the cleavage of the ester bonds and the loss of characteristic neutral fragments. Key expected fragment ions could include:
[C₆H₅O]⁺ (m/z 93): Resulting from the cleavage of the ester bond and loss of the methoxycarbonyl group.
[CH₃OCOCO]⁺ (m/z 87): From the loss of the phenoxy group.
[C₆H₅]⁺ (m/z 77): A common fragment from phenyl-containing compounds.
[COOCH₃]⁺ (m/z 59): Corresponding to the methoxycarbonyl fragment.
[CO]⁺ (m/z 28) and [CO₂]⁺ (m/z 44): From the fragmentation of the oxalate moiety.
Advanced Material Characterization Techniques for Supported Catalysts
The synthesis and transformation of this compound often involve heterogeneous catalysts, where active components are dispersed on a high-surface-area support. The characterization of these supported catalysts is crucial for understanding their activity, selectivity, and stability.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. In the context of supported catalysts used in reactions involving this compound, such as Sn-modified TS-1 or MoO₃/SiO₂, XRD provides several key pieces of information:
Phase Identification: XRD patterns are used to identify the crystalline phases of the active metal oxide (e.g., SnO₂, MoO₃) and the support material (e.g., the MFI topology of TS-1 zeolite). mdpi.com
Crystallite Size: The broadening of diffraction peaks can be used to estimate the average size of the crystalline domains of the active species using the Scherrer equation. This is crucial as catalytic activity is often dependent on particle size.
Dispersion: The absence of sharp diffraction peaks for the active component can indicate that it is highly dispersed on the support as amorphous or very small crystalline particles, which is often desirable for high catalytic activity. For instance, in MoO₃/SiO₂ catalysts, amorphous MoO₃ with high dispersion has been shown to be favorable for the production of diphenyl oxalate.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of the catalyst's morphology and the distribution of the active phase on the support at the nanoscale.
For supported catalysts, TEM analysis can reveal:
Particle Size and Distribution: TEM images allow for the direct measurement of the size of the metal or metal oxide nanoparticles and provide information on how uniformly they are distributed across the support surface.
Morphology: The shape of the catalyst particles and the support can be observed. For instance, in the case of MoO₃/SiO₂, TEM can show the dispersion of cubic CuO nanoparticles on the surface when copper is used as a co-catalyst. researchgate.net
Structural Details: High-resolution TEM (HRTEM) can even resolve the lattice fringes of crystalline nanoparticles, providing information about their crystal structure and orientation. In situ TEM studies can monitor structural changes in the catalyst under reaction conditions, such as the deoxidation of MoO₃ particles at elevated temperatures. nih.gov
By combining these advanced characterization techniques, a comprehensive understanding of the physicochemical properties of the supported catalysts can be achieved, which is essential for optimizing the synthesis and subsequent reactions of this compound.
Nitrogen Adsorption-Desorption Isotherms (N₂-adsorption)
Nitrogen adsorption-desorption analysis is a standard technique for determining the specific surface area and porous characteristics of solid materials. While not applied directly to this compound, this methodology is crucial for characterizing the heterogeneous catalysts used in its synthesis via the transesterification of dimethyl oxalate with phenol (B47542). The textural properties of these catalysts, such as surface area and pore volume, significantly influence their activity and selectivity, thereby impacting the yield of this compound.
The analysis involves exposing the catalyst material to nitrogen gas at cryogenic temperatures (typically 77 K). As the partial pressure of nitrogen is increased, molecules adsorb onto the surface. By measuring the amount of gas adsorbed at various pressures, an isotherm is generated. According to the Brunauer–Emmett–Teller (BET) theory, the specific surface area can be calculated from this data. The shape of the isotherm and the hysteresis loop between the adsorption and desorption branches provide information about the pore size, volume, and geometry of the catalyst.
Research on catalysts for oxalate ester synthesis demonstrates the application of this technique. For instance, in the development of titanosilicate (TS-1) zeolites, a catalyst effective for producing this compound, nitrogen adsorption is used to confirm its porous structure. ccspublishing.org.cnresearchgate.netsciencemadness.org A high surface area is generally desirable as it provides more active sites for the reaction to occur. Studies on modified TS-1 catalysts show how the addition of promoters can alter the surface area, which is then correlated with catalytic performance. researchgate.net
Table 1: Textural Properties of Catalysts Used in Oxalate Ester Synthesis
| Catalyst Sample | BET Surface Area (m²/g) | Micropore Volume (cm³/g) | Source |
| TS-1-small | 401 | 0.17 | mdpi.com |
| TS-1-a | - | - | mdpi.com |
| TS-1-b | - | - | mdpi.com |
| TS-1-c | - | - | mdpi.com |
| TS-1-d | - | - | mdpi.com |
Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD)
Ammonia temperature-programmed desorption (NH₃-TPD) is a vital technique for characterizing the acidic properties of solid catalysts, which are paramount in the synthesis of this compound. The method quantifies the total number of acid sites and differentiates their strength (weak, medium, strong). This information is critical because the selectivity towards this compound and its subsequent conversion to diphenyl oxalate are highly dependent on the nature of the catalyst's acidity. researchgate.netresearchgate.net
The procedure involves first saturating the catalyst with ammonia gas at a specific temperature, followed by purging with an inert gas to remove physisorbed ammonia. The temperature of the catalyst is then increased linearly over time, causing the chemisorbed ammonia to desorb from the acid sites. A detector, often a thermal conductivity detector (TCD), measures the concentration of desorbed ammonia in the inert gas stream as a function of temperature. Desorption at lower temperatures corresponds to weak acid sites, while desorption at higher temperatures indicates strong acid sites.
In the context of this compound synthesis, studies have shown that weak acid sites on the catalyst are the active centers for the transesterification reaction. ccspublishing.org.cnresearchgate.netsciencemadness.org Catalysts with a higher population of weak acid sites tend to exhibit greater activity and selectivity towards the desired oxalate esters. researchgate.net Conversely, strong acid sites have been found to promote the formation of undesirable byproducts, such as anisole. researchgate.net Therefore, NH₃-TPD is an indispensable tool for designing and optimizing catalysts to maximize the yield of this compound. For example, characterization of MoO₃/TiO₂ and SnO₂/SiO₂ catalysts with NH₃-TPD has linked their weak Lewis acidity to desirable catalytic activity in transesterification reactions. researchgate.netresearchgate.net
Table 2: Acidity Data for Catalysts from NH₃-TPD Analysis
| Catalyst | Desorption Peak Temperature (°C) | Type of Acid Sites Indicated | Source |
| Mo1Ti | Multiple peaks observed | Weak and Strong | researchgate.net |
| Bare Titania Support | - | Poor Acidity (0.03 mmol/g desorbed NH₃) | researchgate.net |
| TS-1 | Single peak observed | Weak Acid Sites | sciencemadness.org |
Note: The data illustrates how different catalysts present distinct acidity profiles, which directly correlates to their performance in the synthesis of this compound.
Applications of Methyl Phenyl Oxalate in Advanced Organic Synthesis and Materials Science
Methyl Phenyl Oxalate (B1200264) as a Key Intermediate in Polycarbonate Synthesis
Methyl phenyl oxalate is a crucial intermediate in the non-phosgene route for producing diphenyl carbonate (DPC), a key monomer for the synthesis of polycarbonates. researchgate.netccspublishing.org.cn This pathway is considered a greener alternative to traditional methods that utilize the highly toxic phosgene (B1210022) gas. ccspublishing.org.cn The process typically involves two main stages: the transesterification of a dialkyl oxalate (like dimethyl oxalate) with phenol (B47542) to produce this compound, and the subsequent disproportionation of this compound to yield diphenyl oxalate and dimethyl oxalate. rsc.orggoogle.com
Green Chemical Processes for Diphenyl Carbonate Production
The synthesis of diphenyl carbonate via this compound is a cornerstone of green chemistry in the polymer industry. google.com This process begins with the transesterification of dimethyl oxalate with phenol. rsc.org This reaction is typically carried out in the presence of a catalyst, with metal aryloxide catalysts demonstrating high activity and efficiency in synthesizing this compound. nih.gov The use of such catalysts allows the reaction to proceed under milder conditions and with higher selectivity, minimizing the formation of byproducts. google.com
Another innovative approach involves the decarbonylation of this compound to synthesize methyl phenyl carbonate, which can then undergo disproportionation to produce diphenyl carbonate. This method is advantageous due to its simple process and mild reaction conditions, making it suitable for industrial-scale production.
Reactive Distillation in Ester Interchange and Disproportionation Processes
Reactive distillation is a process intensification technology that combines chemical reaction and distillation in a single unit. This technique is particularly well-suited for equilibrium-limited reactions, such as the ester interchange and disproportionation reactions involved in diphenyl carbonate synthesis from this compound. By continuously removing the products from the reaction zone, reactive distillation drives the equilibrium towards the desired products, leading to higher conversions and improved process efficiency.
Role in Chemiluminescent Systems for Research Applications
Oxalate esters, including derivatives structurally related to this compound, are fundamental components of peroxyoxalate chemiluminescent systems. These systems are renowned for being among the most efficient chemiluminescence transformations known. The underlying principle involves the base-catalyzed reaction of an oxalic ester derivative with hydrogen peroxide in the presence of a fluorescent activator (fluorophore). This reaction proceeds through a high-energy intermediate, 1,2-dioxetanedione, which then excites the fluorophore, leading to the emission of light as the fluorophore returns to its ground state.
Sensing and Bioimaging Applications (focus on chemical principles)
The principles of peroxyoxalate chemiluminescence are harnessed for various sensing and bioimaging applications. The intensity and duration of the light emission can be correlated with the concentration of specific analytes, forming the basis of sensitive analytical methods. For instance, these systems can be designed to detect hydrogen peroxide, which is a key reactive oxygen species in biological systems.
A crucial mechanism enabling these applications is Chemiluminescence Resonance Energy Transfer (CRET). In a CRET-based system, the energy from the excited intermediate generated during the peroxyoxalate reaction is non-radiatively transferred to a suitable acceptor molecule, such as a fluorescent dye or a quantum dot. This energy transfer excites the acceptor, which then emits light at its characteristic wavelength. This process allows for the detection of specific biological molecules or events. For example, a CRET system can be designed where the interaction between a biomolecule and the chemiluminescent system triggers the light-emitting reaction, enabling the sensitive detection of that biomolecule.
Development of Self-Illuminating Photodynamic Therapy (PDT) Systems (focus on chemical principles)
Photodynamic therapy (PDT) is a cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. A significant limitation of conventional PDT is the shallow penetration depth of external light sources into biological tissues. Self-illuminating PDT systems overcome this limitation by using an internal light source, such as a chemiluminescent reaction, to activate the photosensitizer.
Peroxyoxalate chemiluminescence is a key technology in the development of these self-illuminating systems. In this approach, a photosensitizer is co-localized with the components of the peroxyoxalate reaction. The chemical energy released from the decomposition of the 1,2-dioxetanedione intermediate is transferred to the photosensitizer via CRET, leading to its excitation. The excited photosensitizer then interacts with molecular oxygen to produce singlet oxygen and other ROS, inducing cancer cell death without the need for an external light source. This strategy enhances the efficacy of PDT for treating deep-seated or poorly illuminated tumors.
Precursor for Aromatic and Heterocyclic Compounds
Beyond its well-established role in polycarbonate synthesis, this compound also serves as a precursor for other valuable aromatic and heterocyclic compounds. The reactivity of its ester and oxalate functionalities allows for a range of chemical transformations.
One notable transformation is the decarbonylation of this compound to produce methyl phenyl carbonate. This reaction, which can be carried out under neutral conditions at elevated temperatures, provides a direct route to another important aromatic compound. Methyl phenyl carbonate itself is a valuable intermediate, for example, in the production of diphenyl carbonate through a subsequent disproportionation reaction.
Future Directions and Emerging Research Avenues for Methyl Phenyl Oxalate
Development of More Efficient and Selective Synthetic Routes
Transesterification: Dimethyl oxalate (B1200264) reacts with phenol (B47542) to form methyl phenyl oxalate (MPO) and methanol (B129727). sciencemadness.org
Disproportionation: Two molecules of this compound then react to form one molecule of diphenyl oxalate and one molecule of dimethyl oxalate, which can be recycled. sciencemadness.org
Future research in this area is concentrated on optimizing this pathway to maximize the yield and selectivity of both MPO and DPO, thereby improving the economic and environmental viability of the entire process. Key goals include developing routes that operate under milder conditions, reduce reaction times, and minimize the formation of byproducts such as anisole, which can arise from the methylation of phenol by DMO. globethesis.comresearchgate.net The development of heterogeneous catalysts that are easily separable and reusable is a central theme in making this synthetic route more efficient and scalable for industrial applications. researchgate.net
Exploration of Novel Catalytic Systems and Mechanisms
Catalysis is at the heart of improving the synthesis of this compound. While traditional homogeneous catalysts like Lewis acids can be effective, their separation from the reaction mixture poses significant challenges. researchgate.net Consequently, the exploration of novel heterogeneous catalytic systems is a major research focus.
Researchers have investigated a variety of solid catalysts for the transesterification of DMO with phenol. Studies have shown that the acidic properties of the catalyst are crucial for its activity and selectivity. A key finding is that weak acid sites are the primary active centers for the desired transesterification reaction, while strong acid sites tend to promote the formation of the unwanted byproduct, anisole. sciencemadness.orgresearchgate.net
Several promising catalytic systems have been identified and are subjects of ongoing research:
Titanium-based Catalysts: Titanium silicalite-1 (TS-1), a molecular sieve, has demonstrated excellent selectivity towards this compound and diphenyl oxalate. sciencemadness.org Its high selectivity is attributed to the presence of weak Lewis acid sites on the catalyst's framework. sciencemadness.org Further studies on Sn-modified TS-1 catalysts showed that adding tin can significantly increase the conversion of DMO while maintaining high selectivity for the oxalate products. researchgate.netresearchgate.net Other systems, such as TiO2/SiO2 and Ti-containing phosphates (Ti-P-O), also show high activity, which is linked to their favorable weak acid-base characteristics. researchgate.net
Molybdenum and Tin-based Catalysts: Supported catalysts like MoO3/SiO2 and SnO2/SiO2 have also been proven effective. researchgate.net MoO3/SiO2, in particular, yields high selectivity, with total selectivities to MPO and DPO reaching up to 98%. researchgate.net
The proposed mechanism over these solid acid catalysts involves the activation of the carbonyl group of dimethyl oxalate on a Lewis acid site, facilitating the nucleophilic attack by phenol. The continuous removal of the methanol byproduct is also a critical process parameter, as it shifts the reaction equilibrium towards the formation of this compound. sciencemadness.org
Future work will likely focus on designing catalysts with a high density of weak acid sites while minimizing strong acid sites, potentially through advanced material synthesis techniques like atomic layer deposition or the creation of single-atom catalysts.
| Catalyst System | Key Findings | Reference |
|---|---|---|
| TS-1 (Titanium Silicalite-1) | Excellent selectivity for MPO and DPO due to weak Lewis acid sites. | sciencemadness.org |
| Sn-modified TS-1 | Increased DMO conversion from 26.5% to 50.3% (at 2% Sn loading) while maintaining ~99% selectivity for oxalate products. | researchgate.netresearchgate.net |
| Ti-P-O (Ti-containing phosphate) | High activity and selectivity attributed to weak acid-base properties. | researchgate.net |
| MoO3/SiO2 | Achieved up to 98% total selectivity to MPO and DPO. | researchgate.net |
| SnO2/SiO2 | Favors the disproportionation of MPO into DPO compared to other catalysts. | researchgate.net |
Advanced Mechanistic Elucidation through Computational Chemistry
While experimental studies have successfully identified effective catalysts and proposed reaction mechanisms, a detailed, atomistic understanding of the reaction pathways is still an emerging area of research. Advanced computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate these mechanisms. Although specific DFT studies on the transesterification of dimethyl oxalate to this compound are not yet widely published, the application of these methods represents a significant future direction.
Computational approaches could provide invaluable insights by:
Modeling Reaction Pathways: Simulating the step-by-step process of transesterification on a catalyst surface, identifying transition states, and calculating the activation energies for both the desired reaction and byproduct formation.
Analyzing Catalyst-Substrate Interactions: Investigating how reactants like dimethyl oxalate and phenol adsorb onto and interact with the active sites of catalysts such as TS-1 or TiO2. This can help explain why weak acid sites are more selective.
Rational Catalyst Design: Using the mechanistic understanding gained from simulations to predict how modifications to a catalyst’s structure or composition could enhance its performance. For example, computational screening could identify new dopants for TS-1 that further lower the activation energy for MPO formation without increasing pathways for byproducts.
By drawing parallels from computational studies on other catalyzed organic reactions, it is clear that this approach can bridge the gap between experimental observation and fundamental mechanistic understanding, accelerating the design of next-generation catalysts. mdpi.com
Design of New Chemiluminescent Materials and Probes
Oxalate esters are the cornerstone of peroxyoxalate chemiluminescence, the chemical reaction responsible for the light in "light sticks". researchgate.net This reaction involves the oxidation of an oxalate ester (like diphenyl oxalate) by hydrogen peroxide, which generates a high-energy intermediate (a putative 1,2-dioxetanedione) that transfers energy to a fluorescent dye, causing it to emit light.
A significant trend in this field is the move away from traditional, halogenated oxalate esters like bis(2,4,6-trichlorophenyl) oxalate (TCPO), as their corresponding phenol byproducts are toxic and environmentally harmful. This has created a demand for the design of new, "greener," and safer chemiluminescent materials.
Research is now focused on synthesizing novel oxalate esters from readily available and less toxic phenols. For instance, a highly effective oxalate ester has been developed from methyl salicylate (B1505791) (oil of wintergreen). researchgate.net This compound is easily prepared, has good solubility in environmentally friendly solvents like ethyl acetate (B1210297), and functions as an excellent replacement for TCPO in chemiluminescence demonstrations. researchgate.net The synthesis of such specialized oxalates often proceeds through the reaction of the chosen phenol with oxalyl chloride, a fundamental reaction in oxalate chemistry. researchgate.net
Future research will likely involve:
Synthesizing a broader range of halogen-free oxalate esters to tune properties like light intensity, duration, and color.
Incorporating oxalate ester functionalities into polymers or composites to create solid-state chemiluminescent materials for practical applications. researchgate.net
Designing specialized oxalate ester-based probes for analytical chemistry, where the chemiluminescent reaction can be triggered by a specific analyte, enabling highly sensitive detection.
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
Currently, the use of this compound as a reactant in MCRs is a largely unexplored frontier. Its structure, containing two distinct and reactive ester functionalities, makes it a potentially valuable building block for synthetic chemistry.
Future research could explore the integration of this compound into novel MCRs. For example, one could envision a reaction where a nucleophile selectively reacts with the methyl ester portion, followed by an intramolecular cyclization involving the phenyl ester group, with a third component trapping the intermediate. Success in this area would open up new synthetic routes to complex heterocyclic compounds or other valuable molecular scaffolds from a simple and accessible starting material. This represents a promising, albeit challenging, avenue for future synthetic methodology development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
